molecular formula C17H16F3N3O B2375806 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide CAS No. 1396892-59-3

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide

Cat. No.: B2375806
CAS No.: 1396892-59-3
M. Wt: 335.33
InChI Key: CVKBRIWFOUIYTP-BQYQJAHWSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent under basic conditions.

    Coupling with Cinnamamide: The resulting intermediate is then coupled with cinnamamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-(trifluoromethyl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.

    Cinnamamide derivatives: These compounds have the cinnamamide moiety and are known for their anti-inflammatory properties.

Uniqueness

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide is unique due to the combination of the trifluoromethyl-substituted pyrimidine ring and the cinnamamide moiety, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,21,24)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBRIWFOUIYTP-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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